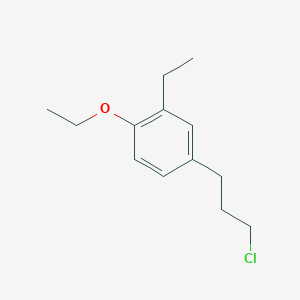
1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an ethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene typically involves the alkylation of 4-ethoxy-3-ethylbenzene with 1-chloropropane. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group on the benzene ring can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydride, potassium tert-butoxide, amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in the formation of alkanes.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study the effects of aromatic hydrocarbons on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine: Research into the pharmacological properties of derivatives of this compound could lead to the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that may interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including cytotoxicity, mutagenicity, and carcinogenicity. The specific molecular targets and pathways involved depend on the structure of the compound and the nature of the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has similar structural features but differs in the substitution pattern on the benzene ring.
Tris(chloropropyl) phosphate (TCPP): An organophosphate ester with multiple chloropropyl groups, used as a flame retardant.
1-(3-Chlorophenyl)piperazine: A compound used in the determination of designer piperazines in urine specimens.
Uniqueness: 1-(3-Chloropropyl)-4-ethoxy-3-ethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a 3-chloropropyl group, an ethoxy group, and an ethyl group on the benzene ring makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C13H19ClO |
|---|---|
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
4-(3-chloropropyl)-1-ethoxy-2-ethylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-3-12-10-11(6-5-9-14)7-8-13(12)15-4-2/h7-8,10H,3-6,9H2,1-2H3 |
Clé InChI |
JOPNDHGEUVWIQU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)CCCCl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



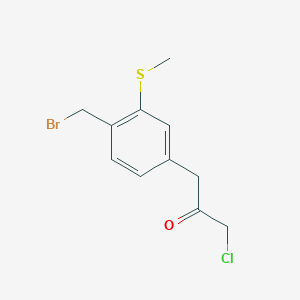
![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)

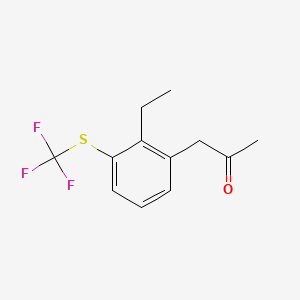
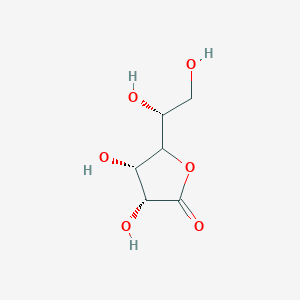
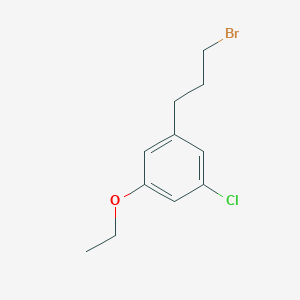
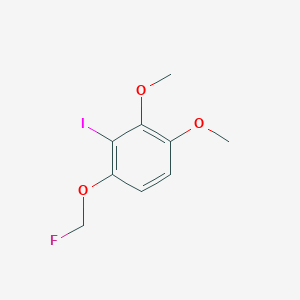
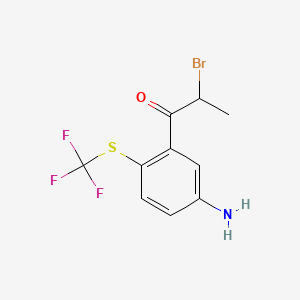

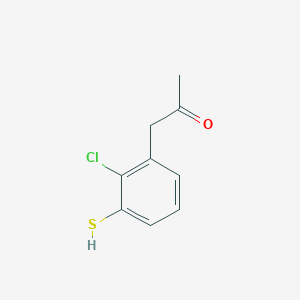
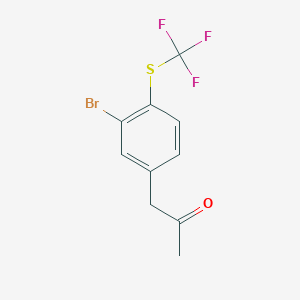
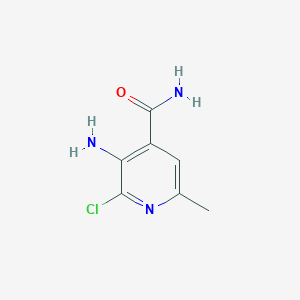
![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)
